molecular formula C18H19N5O3 B12181887 3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12181887
M. Wt: 353.4 g/mol
InChI Key: CWSZZRMLZAONGY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide (CAS: 1190276-16-4) is a propanamide derivative with the molecular formula C₁₈H₁₉N₅O₃ and a molar mass of 353.38 g/mol . Structurally, it features:

  • A 4-methoxyphenyl group linked to the propanamide backbone.
  • A tetrazole ring substituted at the 3-position of the second 4-methoxyphenyl moiety. Tetrazole groups are known bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability while maintaining hydrogen-bonding capabilities .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H19N5O3/c1-25-15-7-3-13(4-8-15)5-10-18(24)20-14-6-9-17(26-2)16(11-14)23-12-19-21-22-23/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,20,24)

InChI Key

CWSZZRMLZAONGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Introduction of the tetrazole ring: The intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

    Final coupling reaction: The final step involves coupling the intermediate with 4-methoxyphenylpropanamide under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tetrazole ring and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name (CAS/ID) Key Substituents/R-Groups Molecular Formula Molar Mass (g/mol) Notable Biological Activity Source
Target Compound (1190276-16-4) Tetrazole at 3-position C₁₈H₁₉N₅O₃ 353.38 Not reported
N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide Pyrazole at 3-position C₁₃H₁₅N₃O₂ 245.28 Cytotoxicity (SH-SY5Y neuroblastoma)
N-(4-Methylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide Methyltetrazole, thioether linkage C₁₂H₁₅N₅OS 293.35 Not reported
3-(Benzotriazol-1-yl)-N-(4-methoxyphenyl)propanamide (1042416-43-2) Benzotriazole, phenyl group C₂₃H₂₀N₄O₂ 384.44 Not reported
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide Isoindoline-1,3-dione, amino linkage C₁₈H₁₇N₃O₃ 323.35 Antioxidant (1.4× ascorbic acid)
(2S)-2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide Benzodioxol, hydroxycarbamoyl, enoyl group C₂₇H₂₄N₄O₇ 540.51 Antitumor activity (HDAC inhibition)

Key Observations

Tetrazole vs. Pyrazole/Triazole Analogues: The target compound’s tetrazole group may improve metabolic stability compared to pyrazole (compound 6, ) or triazole derivatives (compound 12, ), which showed cytotoxicity in SH-SY5Y cells.

Methoxy Substitution :

  • The 4-methoxyphenyl group is a common motif in analogues with antioxidant () and anticancer () activities. Its electron-donating nature enhances lipophilicity, aiding membrane permeability.

Heterocyclic Modifications: Compound 1042416-43-2 () incorporates a benzotriazole ring, which may confer UV-stability and metal-binding properties, useful in materials science.

Bioactivity Trends: Antioxidant Activity: Derivatives with isoindoline-1,3-dione () or thiosemicarbazide moieties exhibit radical scavenging capabilities exceeding ascorbic acid. Antitumor Potential: Compounds like 1D () demonstrate that additional substituents (e.g., hydroxycarbamoyl) enhance histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound’s reported data.

Biological Activity

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes methoxy-substituted aromatic systems and a tetrazole moiety, which may enhance its pharmacological properties.

The molecular formula of the compound is C17H17N5O3C_{17}H_{17}N_{5}O_{3} with a molecular weight of approximately 339.3 g/mol. The structural characteristics are crucial for understanding its biological activity, as they influence interactions with biological targets.

PropertyValue
Molecular FormulaC17H17N5O3C_{17}H_{17}N_{5}O_{3}
Molecular Weight339.3 g/mol
IUPAC Name3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide
InChI KeyDQFYFIIRKYBRIW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and tetrazole groups are essential for binding to these targets, potentially modulating their activity. This modulation can lead to various biological effects, such as anti-inflammatory or analgesic properties.

Biological Activity

Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide exhibit significant biological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : The structural components may contribute to pain relief mechanisms, potentially offering alternatives to traditional analgesics.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating potential use in antimicrobial therapies.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related compounds in animal models. The results demonstrated a significant reduction in inflammation markers when treated with methoxy-substituted phenyl compounds, suggesting similar potential for our compound.

Study 2: Analgesic Properties

In another investigation, the analgesic activity was assessed using pain models in rodents. The results indicated that the compounds with tetrazole moieties exhibited considerable pain-relieving effects compared to control groups.

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